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Compound of Interest

Compound Name: 1,2-Propanediol, 1-acetate

Cat. No.: B1347051

This technical guide provides an in-depth overview of the spectroscopic data for 1,2-
Propanediol, 1-acetate (also known as 2-hydroxypropyl acetate), a bifunctional organic
compound with applications as a solvent and chemical intermediate.[1][2] The following
sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry
(MS) data, along with generalized experimental protocols for data acquisition. This document is
intended for researchers, scientists, and professionals in drug development and chemical
synthesis.

Molecular Structure and Spectroscopic Overview

1,2-Propanediol, 1-acetate possesses both a secondary alcohol and an ester functional
group.[2] This unique structure gives rise to characteristic signals in various spectroscopic
analyses, which are crucial for its identification and characterization. The molecular formula is
CsH100s3, with a molecular weight of 118.13 g/mol .[1][3]

The general workflow for the spectroscopic characterization of a chemical entity like 1,2-
Propanediol, 1-acetate involves a multi-technique approach to unambiguously determine its
structure.
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Caption: General workflow for spectroscopic analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of 1,2-
Propanediol, 1-acetate.

1H NMR Data

The proton NMR spectrum is characterized by distinct signals for the acetate methyl group and
the protons on the propanediol backbone.
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Chemical Shift (3,

Proton Assignment Multiplicity Integration
ppm)
-CHs (on propane
~1.2 Doublet (d) 3H
backbone)
-OCOCHs (acetate )
~2.05-2.15 Singlet (s) 3H
methyl)
Variable (broad )
-OH (hydroxyl) ] Singlet (br s) 1H
singlet)
-CH(OH)- ~3.8-4.0 Multiplet (m) 1H
-CH2(OACc)- ~4.0-4.2 Multiplet (m) 2H

Note: Chemical shifts
are approximate and
can vary based on
solvent and
concentration. Data
inferred from typical
values for similar

functional groups.[1]

13C NMR Data

The carbon NMR spectrum confirms the presence of five distinct carbon environments.
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Carbon Assignment Chemical Shift (3, ppm)
-CHs (on propane backbone) ~18-20

-OCOCHs (acetate methyl) ~21

-CH(OH)- ~65-67

-CH2(OAc)- ~68-70

-OC=0 (ester carbonyl) ~170-172

Note: Chemical shifts are approximate and can
vary based on solvent and concentration. Data
inferred from typical values for similar functional

groups.

Infrared (IR) Spectroscopy

The IR spectrum is used to identify the key functional groups present in the molecule. For 1,2-
Propanediol, 1-acetate, the most prominent features are the absorptions corresponding to the

hydroxyl and ester groups.[1]

Vibrational Mode Typical Wavenumber (cm~1) Intensity

O-H Stretch (Alcohol) 3200 - 3600 Broad, Strong
C-H Stretch (Aliphatic) 2850 - 3000 Medium-Strong
C=0 Stretch (Ester) ~1740 Strong, Sharp
C-O Stretch (Ester & Alcohol) 1000 - 1300 Strong

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern
of the molecule, which serves as a chemical fingerprint. For a volatile compound like 1,2-
Propanediol, 1-acetate, it is often coupled with Gas Chromatography (GC-MS).[1]
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m/z Value Assignment Notes
118 [M]* Molecular lon
103 [M - CHs]* Loss of a methyl group
75 [M - CHsCO]* Loss of an acetyl group
Fragment from cleavage of the
59 [CH3CH(OH)CHz]*
ester bond
Acetyl cation, often a base
43 [CHsCOl*

peak for acetates

Note: Fragmentation patterns
are predicted based on
common pathways for esters
and alcohols. The relative
intensities of fragments can
vary depending on the

ionization method.

Experimental Protocols

The following are generalized protocols for acquiring spectroscopic data for a liquid sample
such as 1,2-Propanediol, 1-acetate.

NMR Spectroscopy Protocol

o Sample Preparation: Dissolve 5-10 mg of 1,2-Propanediol, 1-acetate in approximately 0.7
mL of a deuterated solvent (e.g., Chloroform-d, CDCIs) in a standard 5 mm NMR tube. Add a
small amount of an internal standard, such as tetramethylsilane (TMS), if quantitative
analysis or precise referencing is required.

e Instrument Setup: Place the NMR tube in the spectrometer. Tune and shim the magnetic
field to ensure homogeneity.

e 1H NMR Acquisition:

o Acquire a standard one-dimensional proton spectrum.
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o Typical parameters include a 30-45 degree pulse angle, a relaxation delay of 1-2 seconds,
and acquisition of 16-64 scans for a good signal-to-noise ratio.

e 13C NMR Acquisition:
o Acquire a proton-decoupled 13C spectrum.

o Due to the low natural abundance of 13C, a larger number of scans (e.g., 1024 or more)
and a longer relaxation delay may be necessary.

» Data Processing: Apply a Fourier transform to the acquired Free Induction Decay (FID).
Phase the resulting spectrum and perform baseline correction. Calibrate the chemical shift
scale using the solvent residual peak or the TMS signal (O ppm). Integrate the *H NMR
signals.

FT-IR Spectroscopy Protocol

o Sample Preparation: For a liquid sample, the Attenuated Total Reflectance (ATR) method is
common. Place a single drop of 1,2-Propanediol, 1-acetate directly onto the ATR crystal.
Alternatively, a thin film can be prepared by placing a drop of the liquid between two salt
plates (e.g., NaCl or KBr).

o Background Spectrum: Acquire a background spectrum of the empty instrument (or clean
ATR crystal/salt plates) to subtract atmospheric and instrumental interferences.

o Sample Spectrum: Acquire the spectrum of the sample. Typically, 16-32 scans are co-added
to improve the signal-to-noise ratio.

o Data Processing: The instrument software automatically ratios the sample spectrum against
the background spectrum to generate the final absorbance or transmittance spectrum.

Gas Chromatography-Mass Spectrometry (GC-MS)
Protocol

o Sample Preparation: Prepare a dilute solution of 1,2-Propanediol, 1-acetate (e.g., 100 ppm)
in a volatile organic solvent such as dichloromethane or methanol.

e GC Method Setup:
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o Column: Use a high-polarity capillary column, such as one with a polyethylene glycol
(PEG) stationary phase.[1]

o Injector: Set the injector temperature to around 200-220°C.[2] Inject a small volume (e.g.,
1 pL) of the sample.

o Oven Program: Implement a temperature ramp, for example, starting at 50°C and
increasing at a rate of 10°C/min up to 250°C to ensure separation from any impurities.

o Carrier Gas: Use Helium or Hydrogen as the carrier gas.

e MS Method Setup:

o lonization Mode: Use Electron lonization (EIl) at a standard energy of 70 eV.

o Mass Range: Scan a mass-to-charge (m/z) range from approximately 35 to 200 amu.

o Detector: Set the detector temperature to around 250°C.[2]

o Data Analysis: Analyze the resulting chromatogram to determine the retention time of the
compound. Examine the mass spectrum corresponding to the chromatographic peak to
identify the molecular ion and characteristic fragment ions. Compare the obtained spectrum
with a library database (e.g., NIST) for confirmation.[4]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [Spectroscopic Analysis of 1,2-Propanediol, 1-acetate: A
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1347051#spectroscopic-data-of-1-2-propanediol-1-
acetate-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt
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and industry. Email: info@benchchem.com
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